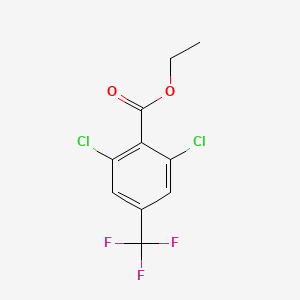

Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate

Description

The exact mass of the compound this compound is 285.9775193 g/mol and the complexity rating of the compound is 271. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2F3O2/c1-2-17-9(16)8-6(11)3-5(4-7(8)12)10(13,14)15/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNSWNADHLKUFFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1Cl)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601249011 | |

| Record name | Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601249011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189338-33-8 | |

| Record name | Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189338-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601249011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1H NMR and 13C NMR spectra of Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound (CAS No. 189338-33-8). As a substituted aromatic ester, this compound presents a unique spectral profile dictated by the cumulative electronic effects of its substituents. This document serves as a key resource for researchers, chemists, and drug development professionals, offering a detailed interpretation of its spectral features grounded in the fundamental principles of NMR spectroscopy. We will explore the causal relationships between the molecular structure and the resulting chemical shifts, coupling patterns, and signal integrations. The guide includes a standardized experimental protocol for data acquisition and presents the spectral data in a clear, tabular format, supplemented by explanatory diagrams to facilitate a deeper understanding of the structural elucidation process.

Introduction: The Role of NMR in Modern Chemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural determination of organic compounds. Its ability to provide detailed information about the chemical environment of individual atomic nuclei, such as ¹H and ¹³C, makes it indispensable in fields ranging from synthetic chemistry to pharmaceutical quality control. The principle of NMR relies on the interaction of nuclear spins with an external magnetic field; the precise frequency at which a nucleus resonates—its chemical shift—is exquisitely sensitive to its local electronic environment.

For a molecule like this compound, which contains multiple functional groups with strong electronic effects, NMR spectroscopy offers a definitive method for structural verification and purity assessment. This guide will deconstruct its ¹H and ¹³C NMR spectra, demonstrating how each signal directly corresponds to the molecule's unique architecture.

Molecular Structure and Predicted Spectroscopic Features

The spectral characteristics of this compound are a direct consequence of its molecular structure. The molecule possesses a central benzene ring substituted with three powerful electron-withdrawing groups (two chlorine atoms and a trifluoromethyl group) and an ethyl ester group.

A critical feature of this molecule is its symmetry. A C₂ axis of symmetry passes through the C4-C1 bond (the carbons bearing the -CF₃ and -COOEt groups, respectively). This symmetry renders the two aromatic protons (at C3 and C5) chemically and magnetically equivalent. Likewise, the two chlorine-substituted carbons (C2 and C6) are equivalent. This structural symmetry is a key factor that simplifies the resulting NMR spectra.

The substituents exert significant influence on the electron density of the aromatic ring:

-

2,6-Dichloro groups: These atoms are highly electronegative and withdraw electron density from the ring via the inductive effect, deshielding the adjacent nuclei.

-

4-Trifluoromethyl group (-CF₃): This is one of the strongest electron-withdrawing groups. It powerfully deshields the entire aromatic system through both inductive and resonance effects.

-

Ethyl Ester group (-COOEt): The carbonyl portion of the ester group is also electron-withdrawing, contributing to the overall deshielding of the aromatic ring.

Collectively, these groups render the aromatic ring highly electron-deficient, which predicts that the aromatic proton signals will appear significantly downfield (at a higher ppm value) in the ¹H NMR spectrum.

Caption: Structure of this compound.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The acquisition of clean, high-resolution NMR spectra is foundational to accurate structural interpretation. The following protocol outlines a self-validating methodology for analyzing this compound.

Step 1: Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is the preferred solvent due to its excellent dissolving power for a wide range of organic compounds and its single, well-characterized residual solvent peak. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Concentration: Prepare a solution by dissolving approximately 10-20 mg of the solid compound in 0.6-0.7 mL of CDCl₃. This concentration is optimal for achieving a high signal-to-noise ratio in a reasonable timeframe without causing significant line broadening.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

Step 2: Spectrometer Setup and Calibration

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for superior signal dispersion and resolution.

-

Locking and Shimming: Insert the sample into the spectrometer probe. Lock the field frequency onto the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

Step 3: Data Acquisition

-

¹H NMR Acquisition:

-

Pulse Angle: Use a 30-45° pulse angle to balance signal intensity with a faster relaxation delay.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm to encompass all expected proton signals.

-

Acquisition Time: An acquisition time of 2-4 seconds is standard for high-resolution spectra.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient.

-

Number of Scans: Acquire 8 to 16 scans, which should provide an excellent signal-to-noise ratio for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Mode: Acquire a proton-decoupled ¹³C{¹H} spectrum to ensure that each unique carbon appears as a single sharp line.

-

Spectral Width: Use a wide spectral width of ~220-240 ppm to cover the full range of carbon chemical shifts.

-

Pulse Angle: A 30-45° pulse angle is appropriate.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope. The acquisition time can be several minutes to an hour.

-

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to be remarkably simple due to the molecule's symmetry. It should feature three distinct signals corresponding to the three non-equivalent proton environments.

Caption: Distinct proton environments in the molecule.

Predicted ¹H NMR Data Summary

| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| Hₐ | 7.6 - 7.9 | Singlet (s) | 2H | Ar-H (at C3, C5) | The two aromatic protons are chemically equivalent due to molecular symmetry. The signal is a singlet as there are no adjacent protons for coupling. Its downfield shift is caused by the strong deshielding from the three adjacent electron-withdrawing groups (Cl, Cl, CF₃). |

| Hₑ | 4.3 - 4.5 | Quartet (q) | 2H | -O-CH₂ -CH₃ | This methylene group is adjacent to an electronegative oxygen atom, shifting it downfield. It is split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4). |

| H꜀ | 1.3 - 1.5 | Triplet (t) | 3H | -O-CH₂-CH₃ | This methyl group is a typical aliphatic signal. It is split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3). |

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule. Due to symmetry, eight distinct signals are predicted.

Predicted ¹³C NMR Data Summary

| Signal Label | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| C₁ | 163 - 166 | C =O | The carbonyl carbon of the ester is highly deshielded and appears far downfield, typical for this functional group. |

| C₂ | 135 - 138 | C -Cl (at C2, C6) | These quaternary carbons are deshielded by the attached chlorine atoms. The signal represents two equivalent carbons. |

| C₃ | 132 - 135 | C -COOEt (at C1) | This quaternary carbon is attached to the ester group and is deshielded. |

| C₄ | 130 - 133 (q) | C -CF₃ (at C4) | This quaternary carbon is strongly deshielded by the trifluoromethyl group and will appear as a quartet due to coupling with the three fluorine atoms. |

| C₅ | 128 - 131 | C -H (at C3, C5) | These aromatic carbons are deshielded by the ring current and the electron-withdrawing groups. The signal represents two equivalent carbons. |

| C₆ | 120 - 125 (q) | -C F₃ | The carbon of the trifluoromethyl group itself appears in the aromatic region and shows a strong one-bond coupling to the three fluorine atoms, resulting in a prominent quartet. |

| C₇ | 61 - 63 | -O-C H₂- | The methylene carbon is attached to an electronegative oxygen, causing a downfield shift into this characteristic region. |

| C₈ | 13 - 15 | -CH₂-C H₃ | The terminal methyl carbon of the ethyl group appears in the typical upfield aliphatic region. |

Conclusion

The structural elucidation of this compound is straightforwardly achieved through the combined analysis of its ¹H and ¹³C NMR spectra. The predicted spectra are characterized by their simplicity, a direct result of the molecule's inherent symmetry. The ¹H spectrum is expected to show three distinct signals: a downfield singlet for the two equivalent aromatic protons and a characteristic quartet-triplet pattern for the ethyl group. The ¹³C spectrum should display eight signals, confirming the number of unique carbon environments, with chemical shifts that are highly influenced by the powerful electron-withdrawing nature of the chloro and trifluoromethyl substituents. This guide provides the foundational spectroscopic knowledge and experimental framework necessary for the confident identification and characterization of this compound in a research or industrial setting.

References

-

Title: Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry Source: Longdom Publishing URL: [Link]

-

Title: NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses Source: Microbe Notes URL: [Link]

-

Title: Ethyl benzoate | C9H10O2 | CID 7165 Source: PubChem URL: [Link]

-

Title: NMR Chemical Shift Values Table Source: Chemistry Steps URL: [Link]

-

Title: 1H Nuclear Magnetic Resonance (NMR) Chemical shifts Source: Conduct Science URL: [Link]

-

Title: NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems Source: Technology Networks URL: [Link]

-

Title: NMR Spectroscopy: Principles & Applications Source: Scribd URL: [Link]

-

Title: [FREE] Ethyl benzoate (PhCO2Et) has these peaks in its ^{13}C NMR spectrum Source: Brainly URL: [Link]

-

Title: Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications Source: JoVE (Journal of Visualized Experiments) URL: [Link]

-

Title: Chemical shift Source: Wikipedia URL: [Link]

-

Title: 15.7: Spectroscopy of Aromatic Compounds Source: Chemistry LibreTexts URL: [Link]

-

Title: Interpreting H-NMR Spectra Aromatic Molecule Source: YouTube URL: [Link]

-

Title: The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1,.. Source: Filo URL: [Link]

Technical Whitepaper: 19F NMR Characterization of Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate

[1]

Executive Summary

Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate is a critical intermediate in the synthesis of agrochemicals (specifically benzoylurea insecticides) and pharmaceutical pharmacophores.[1] Its structural integrity relies heavily on the stability of the trifluoromethyl (-CF

While

This guide provides a validated protocol for the acquisition, processing, and interpretation of

Part 1: Structural Analysis & Theoretical Prediction[1]

Before acquisition, one must understand the magnetic environment of the fluorine nuclei to optimize instrument parameters.[1]

Molecular Symmetry and Electronic Environment

The molecule possesses a

-

C1: Ethyl ester attachment (Sterically crowded by ortho-chlorines).[1]

-

C2, C6: Chlorine atoms (Chemically equivalent).[1]

-

C3, C5: Aromatic Protons (Chemically equivalent).[1]

Predicted Spectral Features

-

Signal Multiplicity: The -CF

group contains three chemically equivalent fluorine atoms.[1] Due to free rotation around the C4-C bond, they appear as a single signal.[1] -

Coupling (

):-

Coupling: The fluorine atoms are separated by four bonds from the aromatic protons at C3 and C5.[1] This typically results in a small coupling constant (

-

Appearance: On lower field instruments (<400 MHz), this often appears as a broadened singlet.[1] On high-field instruments (>500 MHz) or with resolution enhancement, a fine triplet or multiplet may be resolved.[1]

-

Coupling: The fluorine atoms are separated by four bonds from the aromatic protons at C3 and C5.[1] This typically results in a small coupling constant (

-

Chemical Shift (

):

Part 2: Experimental Protocol

This protocol is designed for quantitative accuracy (qNMR).[1] If qualitative ID is the only goal, the relaxation delay (

Sample Preparation[1][5]

-

Solvent: Chloroform-d (CDCl

) is preferred due to excellent solubility and lack of interaction with the ester.[1] DMSO- -

Concentration: 10–15 mg of analyte in 0.6 mL solvent.

-

Internal Standard (for qNMR):

-Trifluorotoluene (TFT).[1]

Acquisition Parameters

| Parameter | Setting | Rationale |

| Pulse Sequence | zg or zgig (Inverse Gated Decoupling) | zgig decouples protons to remove |

| Spectral Width (SW) | 200 ppm (-20 to -220 ppm) | Ensures capture of analyte and common internal standards.[1] |

| Transmitter Offset (O1P) | -100 ppm | Centers the window between Ar-CF |

| Relaxation Delay ( | Critical: -CF | |

| Scans (NS) | 16 - 64 | |

| Excitation Pulse | 90° | Maximizes signal per scan for quantitative work.[1] |

Workflow Visualization

The following diagram outlines the critical decision points in the analytical workflow.

Figure 1: Optimized

Part 3: Data Interpretation & Analysis[1]

Spectral Data Summary

| Signal | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Analyte | -63.4 | Singlet (s) | 3F | Ar-CF |

| Impurity A | -63.1 | Singlet (s) | < 1% | Hydrolysis Product (Acid) |

| Impurity B | -113.0 | Multiplet | (Reference) | Fluorobenzene (Int.[1] Std) |

Note: Chemical shifts are referenced to CFCl

Interpreting the Singlet

Although the -CF

-

Decoupling: If {1H} decoupling is applied (standard for C13 but optional for F19), the splitting collapses.[1]

-

Resolution: The

coupling is small. Without decoupling, it may appear as line broadening rather than distinct splitting.[1]

Impurity Profiling Logic

The primary degradation pathway for this compound is ester hydrolysis , yielding 2,6-dichloro-4-(trifluoromethyl)benzoic acid.[1]

-

The Shift Difference: The conversion of the Ethyl Ester (-COOEt) to the Carboxylic Acid (-COOH) changes the electronic environment at the para position.[1]

-

Observation: You will see a small satellite peak slightly downfield or upfield (typically

ppm) from the main peak.[1]

Figure 2: Logic flow for identifying common hydrolysis impurities using

Part 4: Discussion & Validation

Why F over H?

In the

The

-

Signal present = -CF

moiety is intact.[1] -

Signal shift = Electronic environment of the ring has changed (e.g., ester hydrolysis).[1]

-

No other signals = High purity (regarding fluorinated impurities).[1]

Quantitative Validation (qNMR)

To validate the assay:

References

-

Beilstein Journals. Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. (Accessed via Beilstein Institut).[1]

- Relevance: Provides experimental chemical shifts for 1-(2,2,2-Trifluoroethyl)-4-(trifluoromethyl)benzene and related Ar-CF3 compounds (-62.7 ppm)

-

National Institutes of Health (NIH). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content.

- Relevance: Establishes the protocol for qNMR, specifically the necessity of long relax

-

Sigma-Aldrich. Certified Reference Materials for 19F NMR.

- Relevance: Validates the use of 3,5-Bis(trifluoromethyl)benzoic acid and similar derivatives as internal standards for this class of compounds.

-

University of Oxford. Quantitative NMR Spectroscopy: Procedures for acquisition and processing.

- Relevance: Authoritative guide on processing parameters (Line Broadening, Phasing) cited in the workflow.

potential hazards and handling precautions for Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate

An In-depth Technical Guide to the Safe Handling of Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the potential hazards and necessary handling precautions for this compound (CAS No. 189338-33-8).[1][2] As a crucial intermediate in the synthesis of novel pharmaceutical and agrochemical compounds, a thorough understanding of its safe management is paramount for protecting laboratory personnel and the environment.[3] This document synthesizes available safety data from structurally similar compounds to provide a comprehensive risk assessment and procedural guidance.

Understanding the Hazard Profile

GHS Hazard Classification (Inferred)

Based on data from analogous compounds, this compound is anticipated to fall under the following Globally Harmonized System (GHS) classifications:

| Hazard Class | Hazard Category | GHS Code | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[3][4] |

| Acute Toxicity, Inhalation | Category 4 | H332 | Harmful if inhaled.[3][4] |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[3][5][6][7] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319 | Causes serious eye irritation.[5][6][7][8] |

| Skin Sensitization | Category 1 | H317 | May cause an allergic skin reaction.[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation.[5][8][9] |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400 | Very toxic to aquatic life. |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | H410 | Very toxic to aquatic life with long lasting effects.[3] |

Hazard Pictograms (Anticipated):

-

Exclamation Mark: Indicates skin and eye irritation, skin sensitization, acute toxicity (harmful), and respiratory tract irritation.

-

Health Hazard: May indicate respiratory sensitizer, mutagen, carcinogen, or reproductive toxicity (though not explicitly inferred, caution is warranted).

-

Environment: Indicates hazards to the aquatic environment.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

The primary principle of safe handling is to minimize exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

All work with this compound should be conducted in a well-ventilated area.

-

Chemical Fume Hood: A properly functioning chemical fume hood is mandatory for all operations that may generate vapors, mists, or aerosols.[4] This includes weighing, dissolving, and reaction workups.

-

Ventilation: General laboratory ventilation should ensure a sufficient number of air changes per hour to prevent the accumulation of vapors.[3]

Personal Protective Equipment (PPE): Essential for Direct Handling

The selection of PPE is critical for preventing direct contact with the chemical.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield.[3][10] | Protects against splashes and vapors that can cause serious eye irritation. |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[10][11] | Prevents skin contact, which can lead to irritation and potential sensitization.[3][11] |

| Body Protection | A lab coat or chemical-resistant apron. | Protects against accidental spills and contamination of personal clothing. |

| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | Required when engineering controls are insufficient or during spill cleanup.[10][12] |

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is fundamental to a safe laboratory environment.

Handling Procedures

-

Avoid Inhalation: Do not breathe dust, fume, gas, mist, vapors, or spray.[3][8]

-

Prevent Contact: Avoid contact with skin, eyes, and clothing.[8]

-

Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.[5][13] Contaminated work clothing should not be allowed out of the workplace.[14]

-

Grounding: For combustible liquids, all metal parts of equipment must be grounded to avoid ignition of vapors by static electricity discharges.[3]

Storage Conditions

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[5][8]

-

Temperature: Store in a cool place, away from heat, sparks, and open flames.[3][10]

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a swift and informed response is crucial.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4][5][8] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.[4][5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[4][5][8] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[4] |

Spill Response

-

Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[4]

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains.

-

Ignition Sources: Remove all sources of ignition.[3]

Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is essential for ensuring laboratory safety. The following diagram illustrates a logical workflow for handling this compound.

Caption: Risk Assessment and Mitigation Workflow for Chemical Handling.

Conclusion

While this compound is a valuable synthetic intermediate, it presents notable hazards that demand careful management. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict handling and storage protocols, researchers can mitigate the risks associated with this compound. A proactive approach to safety, grounded in a thorough understanding of the potential hazards, is the cornerstone of responsible chemical research.

References

- Gujarat Fluorochemicals Limited. (2020, August 28). GLOBAL PRODUCT STRATEGY SAFETY SUMMARY: 2, 6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE.

- Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET: Ethyl 4-(trifluoromethyl)

- Enviro Tech Chemical Services. (n.d.).

- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: Ethyl 4-(trifluoromethyl)

- Sigma-Aldrich. (2025, June 24).

- Chemical Management. (2023, January 30).

- Sigma-Aldrich. (2025, September 13).

- Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET: p-(trifluoromethyl)benzoic acid 98%.

- TCI Chemicals. (2023, March 5). SAFETY DATA SHEET: 2-Fluoro-6-(trifluoromethyl)benzoic Acid.

- CymitQuimica. (2023, July 10). Ethyl 4-bromo-2-(trifluoromethyl)

- Fisher Scientific Chemicals, Inc. (2025, May 1). SAFETY DATA SHEET: 2,6-Dichloro-4-(trifluoromethyl)aniline.

- CymitQuimica. (2024, December 19). Safety Data Sheet: Methyl 2-fluoro-6-(trifluoromethyl)

- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.

- Delta Plus. (n.d.). Chemical protection.

-

Boroncore. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-(trifluoromethyl)benzoate. Retrieved from [Link]

Sources

- 1. Ethyl 4-trifluoromethyl benzoate | Sigma-Aldrich [sigmaaldrich.com]

- 2. 189338-33-8 | this compound | Boroncore [boroncore.com]

- 3. gfl.co.in [gfl.co.in]

- 4. pfaltzandbauer.com [pfaltzandbauer.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. tcichemicals.com [tcichemicals.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. Ethyl 4-(trifluoromethyl)benzoate | C10H9F3O2 | CID 521827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. envirotech.com [envirotech.com]

- 11. Chemical protection - Delta Plus [deltaplus-usa.com]

- 12. chemmanagement.ehs.com [chemmanagement.ehs.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.com [fishersci.com]

Methodological & Application

The Synthetic Versatility of Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate: A Guide for Researchers

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and agrochemical development. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity of bioactive compounds. Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate emerges as a pivotal building block in this context, offering a synthetically versatile scaffold for the construction of complex molecular architectures. The presence of two chlorine atoms, an ethyl ester, and a trifluoromethyl group on the phenyl ring provides multiple reaction sites for diverse chemical transformations.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications of this compound in organic synthesis. We will delve into detailed experimental protocols, explore the causality behind experimental choices, and provide a framework for its utilization in the synthesis of valuable chemical entities.

Core Applications and Synthetic Protocols

The reactivity of this compound can be harnessed in several key ways, primarily focusing on the transformation of the ester functionality and the substitution of the chloro groups on the aromatic ring. Below, we outline some of the most pertinent applications with detailed, field-proven protocols.

Hydrolysis to 2,6-dichloro-4-(trifluoromethyl)benzoic Acid: A Gateway to Further Derivatization

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental and often necessary first step to unlock further synthetic possibilities, such as amide bond formation or other carboxylic acid-specific reactions.

Scientific Rationale: Base-catalyzed hydrolysis, or saponification, is a classic and efficient method for the cleavage of esters. The use of a strong base like sodium hydroxide attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid.

Protocol 1: Synthesis of 2,6-dichloro-4-(trifluoromethyl)benzoic Acid

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (5-10 mL per gram of ester).

-

Add a 2 M aqueous solution of sodium hydroxide (2.0-3.0 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water and wash with a small amount of ethyl acetate to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate should form.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield 2,6-dichloro-4-(trifluoromethyl)benzoic acid as a white solid. The product can be further purified by recrystallization if necessary.

Data Summary:

| Reactant | Molar Eq. | Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| This compound | 1.0 | NaOH (2.0-3.0 eq), HCl (to pH 1-2) | EtOH/H₂O | Reflux | 2-4 | >95 |

Workflow for Hydrolysis:

Caption: Workflow for the hydrolysis of this compound.

Synthesis of Pyridazinones: Building Heterocyclic Scaffolds

The reaction of esters with hydrazine is a powerful method for the synthesis of pyridazinone heterocycles, which are prevalent in many biologically active compounds. This transformation provides a direct route to a key heterocyclic core.

Scientific Rationale: Hydrazine, being a potent binucleophile, can react with the ester functionality. The initial nucleophilic attack of one nitrogen atom of hydrazine on the carbonyl carbon of the ester, followed by the elimination of ethanol, forms an acylhydrazide intermediate. Subsequent intramolecular cyclization with the loss of a water molecule leads to the formation of the stable pyridazinone ring.

Protocol 2: Synthesis of 4,5-dichloro-7-(trifluoromethyl)-2H-cinnolin-1-one

Materials:

-

This compound

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (EtOH) or n-butanol

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol or n-butanol, add hydrazine hydrate (1.5-2.0 eq).

-

Heat the reaction mixture to reflux for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If a precipitate has formed, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel or by recrystallization.

Data Summary:

| Reactant | Molar Eq. | Reagent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| This compound | 1.0 | Hydrazine hydrate (1.5-2.0 eq) | EtOH or n-butanol | Reflux | 12-24 | 70-85 |

Workflow for Pyridazinone Synthesis:

Caption: Synthesis of a pyridazinone derivative.

Nucleophilic Aromatic Substitution (SNAr): A Pathway to Diverse Analogs

The chlorine atoms on the aromatic ring, activated by the electron-withdrawing trifluoromethyl group, are susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide range of functional groups, making it a valuable tool for creating libraries of analogs for structure-activity relationship (SAR) studies.

Scientific Rationale: The strongly electron-withdrawing trifluoromethyl group, along with the ester group, decreases the electron density of the aromatic ring, making it more electrophilic and susceptible to attack by nucleophiles. The reaction proceeds through a Meisenheimer complex intermediate, which is a resonance-stabilized anion. The stability of this intermediate is key to the facility of the SNAr reaction.[1]

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution with an Amine

Materials:

-

This compound

-

Amine nucleophile (e.g., morpholine, piperidine, or a primary amine)

-

A non-nucleophilic base (e.g., potassium carbonate (K₂CO₃) or triethylamine (Et₃N))

-

A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

Procedure:

-

In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a polar aprotic solvent.

-

Add the amine nucleophile (1.1-1.5 eq) and the base (1.5-2.0 eq).

-

Heat the reaction mixture to 80-120 °C and monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired substituted product.

Data Summary:

| Reactant | Molar Eq. | Nucleophile (Example) | Base (Example) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| This compound | 1.0 | Morpholine (1.2 eq) | K₂CO₃ (2.0 eq) | DMF | 100 | 6-12 | 60-80 |

Logical Flow for SNAr Reaction:

Caption: Mechanism of Nucleophilic Aromatic Substitution.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the fields of agrochemicals and pharmaceuticals. The strategic positioning of its functional groups allows for a range of transformations, including hydrolysis, heterocycle formation, and nucleophilic aromatic substitution. The protocols provided herein offer a solid foundation for the practical application of this reagent in a research setting. As the demand for novel, highly functionalized molecules continues to grow, the importance of such readily available and synthetically flexible building blocks will undoubtedly increase.

References

- Palladium-catalyzed Cross-coupling Reactions. (n.d.). Sigma-Aldrich.

- Synthesis of pyridazines. (n.d.). Organic Chemistry Portal.

- Synthesis, characterization and bioactivity of Fipronil derivatives as a lead for new insecticide. (2014). Journal of the Saudi Society of Agricultural Sciences, 13(2), 143-148.

- Synthesis of pyridazine and pyridopyridazine deriv

- Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. (2017). Beilstein Journal of Organic Chemistry, 13, 2697-2703.

- Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). Molecules, 27(12), 3768.

- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2019). In Palladium-Catalyzed Cross-Coupling Reactions. IntechOpen.

- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development, 26(8), 2236-2248.

- Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. (2020). Molecules, 25(22), 5413.

- Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. (2017). RSC Advances, 7(57), 35947-35957.

- Fipronil insecticide: Novel photochemical desulfinylation with retention of neurotoxicity. (1998). Journal of Agricultural and Food Chemistry, 46(5), 2027-2032.

- Hydrolysis of ethyl benzo

- Insecticidal, repellent and fungicidal properties of novel trifluoromethylphenyl amides. (2012). Pest Management Science, 68(4), 594-601.

- Recent synthetic approaches to fipronil, a super-effective and safe pesticide. (2016).

- Nucleophilic Aromatic Substitution. (2023). In Organic Chemistry. OpenStax.

- Process for synthesis of fipronil. (2013).

- Process for preparation of 2,4,6-trifluorobenzoic acid. (2021). WO 2021/156893 A1.

- Ethyl 4-{2,6-dichloro-4-[3-(2,6-difluoro-benzo-yl)ureido]phen-oxy}butanoate. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1729.

- Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. (1977). Organic Syntheses, 57, 26.

- Reaction of Thiocarbonyl Fluoride Generated from Difluorocarbene with Amines. (2018).

- Synthesis of Fluorinated Amines: A Personal Account. (2019). The Journal of Organic Chemistry, 84(1), 5-20.

- CONVENIENT ROUTES TO TRIFLUOROMETHYL-SUBSTITUTED PYRIDYL-ISOTHIOCYANATES AND ISOCYANATES STARTING FROM 2,3-DICHLORO-5-TRIFLUORO. (2012). Revue Roumaine de Chimie, 57(7-8), 559-565.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences, 5(2), 194-222.

- Synthesis of 2,4,6-trifluorobenzoic acid. (n.d.). PrepChem.com.

- Formation of trihalomethanes and haloacetic acids from 2,6-dichloro-1,4-benzoquinone during chlorination: Decomposition kinetics, conversion rates, and pathways. (2022). Chemosphere, 291(Pt 1), 132729.

Sources

application of Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate in agrochemical synthesis

Application Note: Strategic Utilization of Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate in Agrochemical Synthesis

Executive Summary

This compound (CAS: 189338-33-8) serves as a high-value fluorinated building block in the synthesis of next-generation crop protection agents. Its structural core—the 2,6-dichloro-4-(trifluoromethyl)phenyl moiety —is a privileged pharmacophore found in blockbuster insecticides such as Fipronil .

Unlike the volatile and oxidation-prone aniline precursors, this ester offers a stable, storable, and chemically versatile entry point. It is primarily utilized to generate two critical classes of intermediates:

-

2,6-Dichloro-4-(trifluoromethyl)aniline: The direct precursor for phenylpyrazole insecticides (e.g., Fipronil).

-

2,6-Dichloro-4-(trifluoromethyl)benzoyl isocyanates: Key electrophiles for the synthesis of benzoylurea chitin synthesis inhibitors (CSIs).

This guide provides validated protocols for activating this ester and converting it into these bioactive scaffolds.

Chemical Profile & Mechanistic Utility[1][2]

| Property | Specification |

| Chemical Name | This compound |

| Molecular Formula | C₁₀H₇Cl₂F₃O₂ |

| Molecular Weight | 287.06 g/mol |

| Physical State | Viscous liquid or low-melting solid |

| Key Reactivity | Ester hydrolysis (base/acid), Nucleophilic acyl substitution |

| Pharmacophore | Lipophilic, electron-deficient aromatic ring (Bioisostere for 2,6-difluorophenyl) |

Mechanistic Insight: The steric bulk of the ortho-dichloro substituents protects the carbonyl carbon from nucleophilic attack, requiring forcing conditions for hydrolysis. However, once hydrolyzed to the acid, the electron-withdrawing trifluoromethyl group stabilizes the ring against oxidation, making it an ideal scaffold for radical halogenation or rearrangement reactions (Curtius/Hofmann) to install nitrogen functionalities.

Application Module A: Synthesis of the Fipronil Precursor

Target: 2,6-Dichloro-4-(trifluoromethyl)aniline Significance: This aniline is the "Anchor" of the Fipronil molecule. The ester route described below is preferred in high-purity applications to avoid the regioisomeric mixtures often seen in direct chlorination of p-trifluoromethylaniline.

Workflow Visualization

Figure 1: The "Ester-to-Aniline" synthetic pathway utilizing the Curtius Rearrangement for high-fidelity nitrogen insertion.

Experimental Protocol: Curtius Rearrangement Sequence

Phase 1: Saponification to Benzoic Acid

-

Charge: Dissolve 10.0 g (34.8 mmol) of This compound in 50 mL of Ethanol (95%).

-

Reagent: Add 20 mL of 4N NaOH (aq) dropwise.

-

Reaction: Reflux at 80°C for 6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the ester spot disappears.

-

Workup: Cool to RT. Acidify to pH 1 with 6N HCl. The bulky acid will precipitate as a white solid.

-

Isolation: Filter, wash with cold water, and dry in vacuo.

Phase 2: Nitrogen Insertion (The Curtius Step) Note: This step converts the carboxylic acid to the amine with loss of one carbon.

-

Activation: Suspend the dried acid (5.0 g, 19.3 mmol) in 30 mL dry Toluene. Add Thionyl Chloride (3.0 mL, 41 mmol) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases (formation of Acid Chloride).

-

Evaporation: Remove excess SOCl₂ under reduced pressure. Redissolve the residue in 20 mL dry Acetone.

-

Azidation: Cool to 0°C. Add a solution of Sodium Azide (NaN₃, 1.5 g, 23 mmol) in 5 mL water dropwise. Stir vigorously for 1 hour.

-

Safety: Acyl azides are potentially explosive. Do not concentrate to dryness.

-

-

Rearrangement: Extract the acyl azide into Toluene (3 x 20 mL). Dry the organic layer (MgSO₄). Heat the Toluene solution slowly to 90°C. Nitrogen gas (N₂) will evolve, signaling the formation of the Isocyanate.

-

Hydrolysis to Aniline: Once N₂ evolution stops, add 10 mL of 20% HCl and reflux for 1 hour.

-

Purification: Basify with NaOH to pH 10. Extract with Dichloromethane.[3][4] Concentrate to yield 2,6-dichloro-4-(trifluoromethyl)aniline .[2][5][6][7][8]

Application Module B: Synthesis of Benzoylurea Insecticides

Target: Novel Chitin Synthesis Inhibitors (CSIs) Significance: While commercial CSIs (e.g., Chlorfluazuron) typically use a 2,6-difluoro motif, the 2,6-dichloro analog confers higher lipophilicity and distinct metabolic stability profiles. This protocol is essential for Structure-Activity Relationship (SAR) libraries targeting resistant pests.

Workflow Visualization

Figure 2: Divergent synthesis of Benzoylurea insecticides via the acyl isocyanate intermediate.

Experimental Protocol: Coupling Reaction

-

Preparation of Isocyanate: Convert the acid (from Module A) to the acid chloride using SOCl₂. To the crude acid chloride in dry Toluene, add Silver Cyanate (AgOCN, 1.1 eq) and reflux for 1 hour. Filter off the silver salts to obtain a solution of 2,6-dichloro-4-(trifluoromethyl)benzoyl isocyanate .

-

Coupling: In a separate vessel, dissolve the target aniline (e.g., 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline) in dry Toluene.

-

Addition: Add the isocyanate solution dropwise to the aniline solution at room temperature. The reaction is typically exothermic.

-

Precipitation: The benzoylurea product often precipitates from the toluene solution within 2–4 hours.

-

Filtration: Filter the solid and wash with cold hexane. Recrystallize from Ethanol/DMF.

Safety & Handling Protocols

-

Fluorinated Aromatics: The trifluoromethyl group enhances skin permeability. Always use FKM/Viton gloves.

-

Acyl Azides (Module A): Never isolate acyl azides in solid form on a large scale due to explosion risk. Keep them in solution.

-

Thionyl Chloride: Use only in a well-ventilated fume hood with a caustic scrubber trap.

References

-

Synthesis of Fipronil & Intermediates: Process for the synthesis of fipronil.[3][2][9] (2010). Patent WO2010049746A1. Link

- Curtius Rearrangement Protocols:Organic Syntheses, Coll. Vol. 6, p. 910 (1988); Vol. 51, p. 48 (1971).

-

Benzoylurea Chemistry: Synthesis and insecticidal activity of novel benzoylureas. Journal of Pesticide Science.[10] Link

-

Chemical Properties: this compound Product Data. ChemicalBook. Link

-

Agrochemical Fluorine Chemistry: Fluorine-Containing Agrochemicals: An Overview of Recent Developments. ResearchGate. Link

Sources

- 1. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. agrochemcial intermediates [agrochemicals.com.cn]

- 6. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 7. Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline - Eureka | Patsnap [eureka.patsnap.com]

- 8. US20090240083A1 - Preparation Method of 2, 6-Dichlor-4-Trifluoromethyl Aniline - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate

Introduction

Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate is a highly versatile substrate in organic synthesis, particularly for the construction of complex molecular architectures. Its utility stems from a synthetically valuable combination of functional groups: an ester, two ortho-chloro substituents, and a strong electron-withdrawing trifluoromethyl group at the para position. This unique arrangement activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a powerful method for forming carbon-heteroatom and carbon-carbon bonds.[1][2]

The trifluoromethyl group, with its potent -I and -R effects, in conjunction with the ester group, renders the aromatic ring electron-deficient. This electronic characteristic is a prerequisite for facile nucleophilic attack.[3][4] The two chlorine atoms at the ortho positions serve a dual role: they further enhance the electrophilicity of the ring and act as leaving groups in SNAr reactions. This guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles and offers detailed protocols for its application in research and development.

Understanding the Reaction Mechanism: The SNAr Pathway

Nucleophilic aromatic substitution reactions of this substrate proceed via a well-established two-step addition-elimination mechanism.[5][6]

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a chlorine atom. This step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6][7] The negative charge of this intermediate is effectively delocalized by the electron-withdrawing trifluoromethyl and ester groups, particularly when the attack is at the ortho or para positions relative to these groups.[2][5]

-

Elimination of the Leaving Group: In the subsequent, faster step, the aromaticity of the ring is restored by the elimination of a chloride ion, a good leaving group, to yield the substituted product.[5][7]

The overall SNAr mechanism is depicted below:

Caption: General mechanism of the SNAr reaction.

Reactivity with Different Classes of Nucleophiles

The electron-deficient nature of the aromatic ring in this compound allows it to react with a wide range of nucleophiles. The choice of nucleophile, solvent, base, and reaction temperature can influence the reaction rate and selectivity.

Oxygen Nucleophiles (O-Nucleophiles)

Reactions with alkoxides and phenoxides lead to the formation of aryl ethers. These reactions typically require a base to deprotonate the alcohol or phenol, generating the more potent nucleophilic alkoxide or phenoxide.

Nitrogen Nucleophiles (N-Nucleophiles)

Primary and secondary amines are excellent nucleophiles for SNAr reactions with this substrate, yielding N-substituted aniline derivatives. These products are often valuable intermediates in medicinal chemistry.[8][9] The reactions can be carried out with or without an external base, as the amine itself can act as a base.

Sulfur Nucleophiles (S-Nucleophiles)

Thiolates, generated from thiols and a base, readily displace the chloride to form thioethers. These reactions are generally fast and high-yielding due to the high nucleophilicity of sulfur.[10][11]

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization based on the specific nucleophile and desired product.

Protocol 1: Reaction with O-Nucleophiles (e.g., Phenol)

This protocol describes a general procedure for the synthesis of 2-chloro-6-phenoxy-4-(trifluoromethyl)benzoate derivatives.

Materials and Reagents:

-

This compound

-

Substituted Phenol

-

Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted phenol (1.1 - 1.5 equivalents) and anhydrous DMF.

-

Add potassium carbonate (2.0 equivalents) to the solution. If using sodium hydride (1.2 equivalents), add it portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to generate the phenoxide.

-

Add this compound (1.0 equivalent) to the reaction mixture.

-

Heat the reaction to 60-100 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with N-Nucleophiles (e.g., Primary or Secondary Amine)

This protocol outlines a general method for the synthesis of 2-chloro-6-(substituted-amino)-4-(trifluoromethyl)benzoate derivatives.

Materials and Reagents:

-

This compound

-

Primary or Secondary Amine

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (optional, as base)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

Add the amine nucleophile (1.1 - 2.0 equivalents) to the solution. If the amine is not used in excess, an external base like triethylamine (1.5 equivalents) can be added.

-

Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC.

-

Once the reaction is complete, pour the mixture into water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash chromatography.

Protocol 3: Reaction with S-Nucleophiles (e.g., Thiophenol)

This protocol provides a general procedure for the synthesis of 2-chloro-6-(phenylthio)-4-(trifluoromethyl)benzoate derivatives.

Materials and Reagents:

-

This compound

-

Thiophenol

-

Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)

-

Anhydrous Tetrahydrofuran (THF) or DMF

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Dichloromethane (CH₂Cl₂)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thiophenol (1.1 equivalents) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.

-

Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the thiolate solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent in vacuo and purify the residue by flash chromatography.

Experimental Workflow and Logic

The successful execution of these SNAr reactions relies on a logical workflow that ensures safety, efficiency, and reproducibility.

Caption: A logical workflow for SNAr reactions.

Data Summary and Comparison

The reactivity of this compound with various nucleophiles can be qualitatively summarized. Quantitative data such as reaction times and yields are highly dependent on the specific nucleophile and reaction conditions.

| Nucleophile Class | Typical Base | Solvent | Temperature (°C) | General Reactivity |

| O-Nucleophiles | K₂CO₃, NaH | DMF, DMSO | 60 - 120 | Moderate to Good |

| N-Nucleophiles | Et₃N, K₂CO₃ | DMF, MeCN | 25 - 80 | Good to Excellent |

| S-Nucleophiles | NaH, K₂CO₃ | THF, DMF | 0 - 50 | Excellent |

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Insufficient reaction time or temperature. - Inactive base or wet solvent. - Deactivated nucleophile. | - Increase reaction time and/or temperature.[10] - Ensure the base is active and use anhydrous solvents.[12] - Use a fresh, high-purity nucleophile. |

| Formation of Side Products | - Reaction temperature is too high. - Presence of water in the reaction mixture. | - Lower the reaction temperature.[10] - Use anhydrous solvents and reagents.[12] |

| Difficulty in Purification | - Co-elution of starting material and product. - Presence of polar impurities from the base. | - Optimize the eluent system for column chromatography. - Perform an aqueous wash to remove inorganic salts. |

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide array of functionalized aromatic compounds. Its reactivity in nucleophilic aromatic substitution reactions is well-defined and predictable, allowing for the strategic introduction of various functional groups. The protocols and guidelines presented herein provide a solid foundation for researchers and drug development professionals to effectively utilize this valuable substrate in their synthetic endeavors.

References

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

PMC. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,6-disubstituted... | Download Scientific Diagram. Retrieved from [Link]

-

PMC. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. Retrieved from [Link]

-

Preprints.org. (2021, February 25). Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2010, June 16). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 2). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 9). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex [Video]. YouTube. Retrieved from [Link]

-

PubMed. (2018, June 6). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Retrieved from [Link]

-

WordPress. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines | Request PDF. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Juniper Publishers. (2017, March 17). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Retrieved from [Link]

-

ChemRxiv. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Retrieved from [Link]

-

REDI. (n.d.). A simple one-pot synthesis of 2,6-disubstituted 4-(polyfluoroalkyl) pyridines and -pyrimidines by reaction of 2-polyfluoroalkylchromones with aromatic methyl ketimines and amidines. Retrieved from [Link]

-

Pen & Prosperity. (2025, June 15). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides | Request PDF. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,6-Disubstituted 4-Phenyltetrahydropyrans | Download Table. Retrieved from [Link]

-

Open Access LMU. (n.d.). Reactivity of Electrophilic Trifluoromethylating Reagents. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

PMC. (2022, June 8). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Retrieved from [Link]

-

ACS Publications. (2021, October 20). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Retrieved from [Link]

-

MDPI. (2021, February 13). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Retrieved from [Link]

-

PMC. (2021, December 13). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. Retrieved from [Link]

-

ResearchGate. (2026, February 10). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. Retrieved from [Link]

-

RSC Publishing. (n.d.). Novel hole blocking materials based on 2,6-disubstituted dibenzo[b,d]furan and dibenzo[b,d]thiophene segments for high-performance blue phosphorescent organic light-emitting diodes. Retrieved from [Link]

-

Harvard DASH. (n.d.). Concerted nucleophilic aromatic substitutions. Retrieved from [Link]

-

ResearchGate. (n.d.). Schemes depicting the SNAr/nucleophilic substitution of the different.... Retrieved from [Link]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 3. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. penandprosperity.vgcet.com [penandprosperity.vgcet.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Synthesis of Novel Herbicides from Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate

Abstract

The escalating challenge of herbicide resistance necessitates the continuous discovery of novel active ingredients with diverse modes of action.[1][2][3] The substituted benzoic acid scaffold is a well-established pharmacophore in agrochemicals, known to exhibit a range of biological activities.[4][5][6] This document provides a comprehensive guide for researchers on utilizing Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate, a versatile starting material, for the synthesis of new potential herbicides. The presence of a trifluoromethyl group often enhances metabolic stability and lipophilicity, while the dichloro substitution pattern provides reactive sites for building molecular diversity.[7][8] We present detailed synthetic protocols for derivatization via nucleophilic aromatic substitution and amide coupling, along with a standardized methodology for evaluating the herbicidal efficacy of the synthesized compounds.

Introduction: The Rationale for a Privileged Scaffold

The 2,6-dichloro-4-(trifluoromethyl)phenyl moiety represents a "privileged scaffold" in modern agrochemical research. Its utility stems from a combination of electronic and steric properties that can be exploited to design molecules with high potency and selectivity.

-

Electronic Effects: The strongly electron-withdrawing trifluoromethyl (CF3) group and the two chlorine atoms activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), providing a direct route for introducing diverse functional groups.

-

Metabolic Stability: The C-F bond is exceptionally strong, making the CF3 group resistant to metabolic degradation in plants, which can lead to longer-lasting herbicidal action.[7]

-

Mode of Action (MoA) Potential: Benzoic acid derivatives are known to act as synthetic auxins, disrupting plant growth hormonal balance.[5][6] Furthermore, derivatization can lead to compounds that target other critical plant processes, such as amino acid synthesis, lipid synthesis, or pigment inhibition.[4][5] The development of herbicides with new MoAs is a critical strategy to manage weed resistance.[1][2]

This guide details two primary synthetic pathways to generate libraries of novel compounds from the title ester and provides a foundational protocol for their biological evaluation.

Overview of Synthetic Strategies

The strategic derivatization of this compound allows for the exploration of a broad chemical space. The two primary handles for modification are the ester group and the chlorine substituents.

Caption: Key synthetic pathways for derivatizing the starting material.

Experimental Protocols: Synthesis

Disclaimer: All experiments should be conducted in a well-ventilated fume hood by trained personnel, using appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of Novel Benzoates via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for replacing one of the chloro substituents with an alcohol, thiol, or amine nucleophile. The choice of a non-polar solvent and a moderate base is intended to favor mono-substitution.

Causality Behind Choices:

-

Base (K₂CO₃): A mild inorganic base is used to deprotonate the nucleophile without promoting hydrolysis of the ethyl ester.

-

Solvent (Acetonitrile): A polar aprotic solvent is chosen to dissolve the reagents and facilitate the SNAr reaction mechanism without participating in the reaction.

-

Temperature (80 °C): Heating is required to overcome the activation energy for the substitution on the sterically hindered and electron-rich ring.

Materials:

-

This compound

-

Nucleophile (e.g., 4-methoxyphenol, ethanethiol, or morpholine) (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), the chosen nucleophile (1.1 eq), and anhydrous potassium carbonate (1.5 eq).

-

Add anhydrous acetonitrile to create a solution with a concentration of approximately 0.2 M with respect to the starting ester.

-

Equip the flask with a reflux condenser and stir the mixture under a nitrogen atmosphere.

-

Heat the reaction mixture to 80 °C and maintain this temperature for 12-24 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Dissolve the crude residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the final product by flash column chromatography on silica gel.

-

Characterize the purified compound by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Synthesis of Novel Benzamides via Amide Coupling

This two-step protocol first converts the starting ester to the corresponding carboxylic acid, which is then coupled with a primary or secondary amine to form a diverse range of benzamides.

Causality Behind Choices:

-

Step 1 (Hydrolysis): A strong base (NaOH) is used to ensure complete and rapid saponification of the sterically hindered ester.

-

Step 2 (Amide Coupling): The carboxylic acid is converted to a more reactive acid chloride using thionyl chloride (SOCl₂). This intermediate readily reacts with amines to form the stable amide bond. A drop of DMF acts as a catalyst for this conversion.[9]

Materials:

-

Step A: Hydrolysis

-

This compound

-

Sodium Hydroxide (NaOH) (3.0 eq)

-

Ethanol (EtOH) / Water (H₂O) mixture (e.g., 3:1)

-

Hydrochloric Acid (HCl), concentrated

-

-

Step B: Amide Formation

-

2,6-dichloro-4-(trifluoromethyl)benzoic acid (from Step A)

-

Thionyl Chloride (SOCl₂) (2.0 eq)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Dichloromethane (DCM), anhydrous

-

Amine of choice (e.g., cyclopropylamine) (1.2 eq)

-

Triethylamine (Et₃N) (2.5 eq)

-

Procedure:

Step A: Hydrolysis to Benzoic Acid

-

Dissolve this compound (1.0 eq) in a 3:1 mixture of EtOH/H₂O.

-

Add NaOH (3.0 eq) and heat the mixture to reflux for 4-6 hours until TLC analysis shows complete consumption of the starting material.

-

Cool the mixture in an ice bath and slowly acidify with concentrated HCl until the pH is ~1-2. A precipitate should form.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to yield 2,6-dichloro-4-(trifluoromethyl)benzoic acid. This product is often pure enough for the next step.

Step B: Amide Coupling

-

Suspend the benzoic acid from Step A (1.0 eq) in anhydrous DCM.

-

Add a catalytic drop of DMF, followed by the slow addition of SOCl₂ (2.0 eq) at room temperature.

-

Heat the mixture to reflux for 2-3 hours. The suspension should become a clear solution.

-

Cool the reaction to room temperature and concentrate under reduced pressure to remove excess SOCl₂ and DCM. This yields the crude acid chloride.

-

Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.

-

Slowly add the amine solution to the acid chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the resulting amide by recrystallization or flash column chromatography.

-

Characterize the purified compound by ¹H NMR, ¹³C NMR, and HRMS.

Experimental Protocol: Biological Evaluation

This protocol outlines a primary screening method to evaluate the pre- and post-emergent herbicidal activity of synthesized compounds.

Caption: Workflow for primary herbicidal activity screening.

Materials:

-

Synthesized test compounds

-

Acetone and Tween-20 (surfactant)

-

Seeds of test weed species (e.g., a monocot like Echinochloa crus-galli and a dicot like Amaranthus retroflexus)

-

Petri dishes, filter paper, potting soil, plant trays

-

Growth chamber with controlled light and temperature

-

Laboratory sprayer

Procedure:

-

Preparation of Test Solutions:

-

Prepare stock solutions of each test compound in acetone at 10 mg/mL.

-

Create a series of final test concentrations (e.g., 1, 10, 100, 1000 µg/mL) by diluting the stock solution with distilled water containing 0.1% (v/v) Tween-20.[10]

-

Prepare a negative control solution using the same acetone/Tween-20/water mixture without a test compound.

-

-

Pre-Emergence Assay:

-

Place one sheet of filter paper in each Petri dish.

-

Evenly apply 5 mL of a test solution to the filter paper.

-

Place 20 seeds of a selected weed species on the moistened paper.[10]

-

Seal the Petri dishes and incubate in a growth chamber at 25 ± 1 °C with a 12-hour light/dark cycle.

-

After 7-10 days, measure the germination rate and the root and shoot length of the seedlings.

-

-

Post-Emergence Assay:

-

Sow weed seeds in small pots filled with potting soil and allow them to grow in the growth chamber until they reach the 2-3 leaf stage.

-

Uniformly spray the seedlings with the test solutions until runoff is observed.

-

Return the pots to the growth chamber.

-

After 10-14 days, visually assess the herbicidal injury on a percentage scale (0% = no effect, 100% = complete death). Also, consider collecting and weighing the above-ground biomass to quantify growth inhibition.

-

Data Analysis and Interpretation

The goal of the primary screen is to identify "hit" compounds for further investigation. The quantitative data collected should be organized for clear comparison.

Table 1: Example Data Summary for Post-Emergence Herbicidal Activity

| Compound ID | Concentration (µg/mL) | Visual Injury (%) - E. crus-galli (Monocot) | Visual Injury (%) - A. retroflexus (Dicot) |

| Control | 0 | 0 | 0 |

| Cpd-A-1 | 100 | 15 | 80 |

| Cpd-A-2 | 100 | 10 | 75 |

| Cpd-B-1 | 100 | 90 | 95 |

| Cpd-B-2 | 100 | 85 | 90 |

From this data, dose-response curves can be generated for active compounds to determine the effective dose required to cause 50% inhibition (ED₅₀). This quantitative metric allows for direct comparison of potency. Structure-activity relationships (SAR) can then be developed by correlating structural changes in the synthesized molecules with their herbicidal activity, guiding the design of the next generation of compounds.

Conclusion

This compound is a highly valuable and adaptable starting material for the discovery of novel herbicides. The synthetic pathways and biological evaluation protocols detailed in this guide provide a robust framework for researchers to systematically synthesize, screen, and optimize new herbicidal candidates. By exploring the chemical space around this privileged scaffold, there is significant potential to develop next-generation solutions to address the critical global need for effective weed management.

References

- BenchChem. (2025). Application Notes and Protocols for the Development of Novel Herbicides Using 2-Amino-5-bromo-4-methylpyridine. BenchChem Scientific.